molecular formula C20H14N2O8 B8601341 Methyl 3,5-bis(4-nitrophenoxy)benzoate CAS No. 173550-32-8

Methyl 3,5-bis(4-nitrophenoxy)benzoate

Cat. No.: B8601341
CAS No.: 173550-32-8
M. Wt: 410.3 g/mol
InChI Key: RROYEXSVVABRQD-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(4-nitrophenoxy)benzoate is a useful research compound. Its molecular formula is C20H14N2O8 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

173550-32-8

Molecular Formula

C20H14N2O8

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 3,5-bis(4-nitrophenoxy)benzoate

InChI

InChI=1S/C20H14N2O8/c1-28-20(23)13-10-18(29-16-6-2-14(3-7-16)21(24)25)12-19(11-13)30-17-8-4-15(5-9-17)22(26)27/h2-12H,1H3

InChI Key

RROYEXSVVABRQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of potassium carbonate (98.72 g, 0.714 mol) and 550 ml of N,N-dimethylacetamide (DMAC) is added to a 1L, three-necked round-bottom flask equipped with an overhead stirrer, condenser and a nitrogen inlet tube. Nitrogen is bubbled through the solution for 1 hour, following which methyl 3,5-dihydroxybenzoate (60.00 g, 0.357 mol) and 1-fluoro-4-nitrobenzene (100.79 g, 0.714 mol) are added. The slurry solution is stirred and heated to 80°-90° C. under nitrogen for 10 hours, and the mixture is then filtered while hot to remove inorganic salts. The filtrate is kept in a freezer overnight and the yellow crystals are collected by filtration, washed with water and dried. The product is recrystallized from ethyl acetate to yield 68 percent of yellow crystals: mp 180.5°-182.0° C.
Quantity
98.72 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
100.79 g
Type
reactant
Reaction Step Four
Yield
68%

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